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molecular formula C14H19NO3 B1317515 Benzyl (2-hydroxycyclohexyl)carbamate CAS No. 92645-06-2

Benzyl (2-hydroxycyclohexyl)carbamate

Cat. No. B1317515
M. Wt: 249.3 g/mol
InChI Key: IDQLGJJPYSFXPM-UHFFFAOYSA-N
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Patent
US08642576B2

Procedure details

At 0° C. to a solution of benzyl 2,5-dioxocyclopentanecarboxylate (2.58 g, 10.35 mmol) in MeOH (20 mL) was added 2-aminocyclohexanol (1.25 g, 10.87 mmol). The reaction mixture was stirred at room temperature for 18 h and quenched with 0.25 N HCl (8 mL). MeOH was removed under vacuum and the aqueous layer was extracted with CH2Cl2 (4×10 mL). The combined organic layers were washed with sat. NaCl (20 mL), dried over Na2SO4, filtered and concentrated. The residue was purified by ISCO chromatography (40 g column) using hexanes/EtOAc (0-5% over 15 min, 5-10% over 7 min) to give benzyl 2-hydroxycyclohexylcarbamate as a light yellow solid at a retention time of 11-13 min (2.15 g, 83% yield). HPLC: RT=2.83 min, Purity 95% (Phenomenex Luna C18 column, 4.6×50 mm eluting with 10-90% MeOH/H2O over 4 minutes containing 0.2% PPA; 4 mL/min, monitoring at 220 nm) NMR: 400 MHz 1H (CDCl3) 7.33 ppm, 5H, m; 5.16 ppm, 1H, m; 5.09 ppm, 2H, s; 3.95 ppm, 1H, s; 3.68 ppm, 1H, m; 1.54 ppm, 8H, m.
Name
benzyl 2,5-dioxocyclopentanecarboxylate
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=C1CCC(=O)C1[C:8]([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:9].[NH2:18][CH:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH:20]1[OH:25]>CO>[OH:25][CH:20]1[CH2:21][CH2:22][CH2:23][CH2:24][CH:19]1[NH:18][C:8](=[O:9])[O:10][CH2:11][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
benzyl 2,5-dioxocyclopentanecarboxylate
Quantity
2.58 g
Type
reactant
Smiles
O=C1C(C(CC1)=O)C(=O)OCC1=CC=CC=C1
Name
Quantity
1.25 g
Type
reactant
Smiles
NC1C(CCCC1)O
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 0.25 N HCl (8 mL)
CUSTOM
Type
CUSTOM
Details
MeOH was removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (4×10 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with sat. NaCl (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by ISCO chromatography (40 g column)
CUSTOM
Type
CUSTOM
Details
hexanes/EtOAc (0-5% over 15 min, 5-10% over 7 min)
Duration
7 min

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC1C(CCCC1)NC(OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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